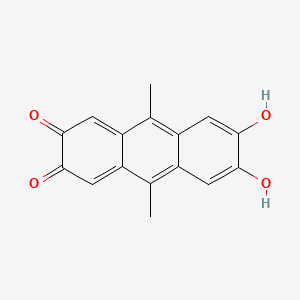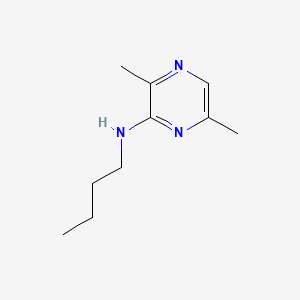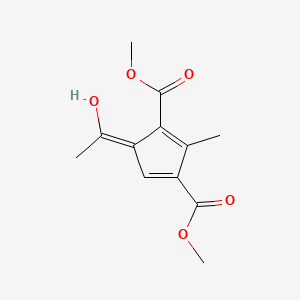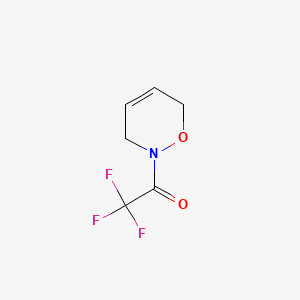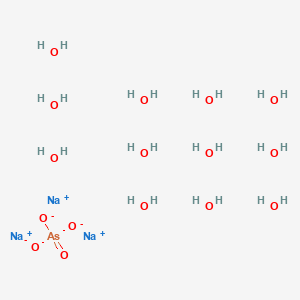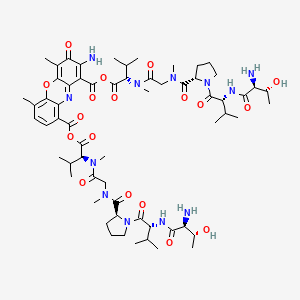
GA15 (closed lactone form)
Overview
Description
GA15 (closed lactone form) is a C20-gibberellin, a gibberellin monocarboxylic acid, and a lactone. It is a natural product found in Solanum tuberosum and Aralia cordata. It is also used as an aqueous solution of glutaraldehyde in AQUCARTM GA 15 Water Treatment Microbiocide, which is effective in controlling slime-forming bacteria, sulfate-reducing bacteria, and algae in water cooling towers, air washers, pasteurizers, and other recirculating water systems .
Scientific Research Applications
Plant Growth Regulation : GA15, a gibberellin derivative, plays a role in plant growth and development. It has been studied for its biological activities in various plant bioassays. Derivatives of GA12 and GA14, related to GA15, showed significant activities, suggesting their conversion to more active forms. Modifications to the GA molecule, like changing the 3-OH configuration, impacted its activity, highlighting the importance of specific structural features for biological function in plants (Hoad, Pharis, Railton, & Durley, 2004).
Enzymatic Substrate Specificity : The specificity of the gibberellin 3beta-hydroxylase enzyme, encoded by the Arabidopsis GA4 gene, was investigated. This enzyme, which converts gibberellins like GA15 into more active forms, prefers substrates with certain structural characteristics. The enzyme showed activity with GA15, transforming it into GA37, indicating its role in gibberellin biosynthesis and regulation (Williams, Phillips, Gaskin, & Hedden, 1998).
Microbial Gibberellin Biosynthesis : Studies on CYP112, a cytochrome P450 involved in bacterial gibberellin biosynthesis, revealed its ability to catalyze transformations involving GA15. These transformations are crucial for the production of gibberellin plant hormones in bacteria, demonstrating the significance of GA15 in microbial pathways (Nagel & Peters, 2018).
Polymer Research : The direct copolymerization of glycolic acid with various lactones, including structures similar to GA15, has been explored. This research contributes to the development of new polyesters with potential applications in biodegradable materials and medical devices (Fukuzaki, Yoshida, Asano, Aiba, & Kumakura, 1990).
Organic Synthesis : GA15 and similar compounds have been used in organic synthesis, like in the GaCl3-catalyzed cycloaddition of α,β-unsaturated carbonyl compounds and isocyanides to form unsaturated lactone derivatives. This illustrates the utility of GA15 in synthetic organic chemistry (Chatani, Oshita, Tobisu, Ishii, & Murai, 2003).
Environmental Biotechnology : The study of a bacterial laccase from a marine metagenome showed chloride tolerance and dye decolorization ability. This enzyme exhibits activity towards compounds structurally related to GA15, suggesting its potential in environmental cleanup and bioremediation (Fang, Li, Wang, Zhang, Peng, Fang, Hong, Ge, & Xiao, 2011).
Biochemical Analysis and Metabolism : A study on the correlation between protein backbone 15N and 13C secondary chemical shifts demonstrated a method for nitrogen chemical shift re-referencing. This research provides insights into protein structure and metabolism, relevant to understanding the biochemical interactions of molecules like GA15 (Wang & Markley, 2009).
Safety and Hazards
When used as an ingredient in AQUCARTM GA 15 Water Treatment Microbiocide, it is recommended to avoid contact with skin and eyes, and to handle it in accordance with good industrial hygiene and safety practice . More specific safety and hazard information for GA15 (closed lactone form) is not provided in the retrieved documents.
Mechanism of Action
Target of Action
GA15, also known as (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid, is a gibberellin, a class of tetracyclic diterpenoid phytohormones . The primary targets of GA15 are the DELLA proteins, which restrain plant growth . GA15 interacts with these proteins to promote growth by overcoming DELLA-mediated growth restraint .
Mode of Action
The mode of action of GA15 involves the cytochrome P450 (CYP) monooxygenase, specifically CYP112 . CYP112 catalyzes the combined demethylation and γ-lactone ring-forming transformation in bacterial gibberellin biosynthesis . This transformation involves the use of the ferryl-oxo (Compound I) from the CYP catalytic cycle .
Biochemical Pathways
The biochemical pathway of GA15 involves similar transformations in plants and bacteria . One hallmark transformation in GA biosynthesis is the conversion of 20-carbon GAs to the 19-carbon GAs, involving the combined loss of a methyl group and formation of an intramolecular γ-lactone bridge . This complex multi-step reaction is catalyzed by CYP112 in bacteria .
Pharmacokinetics
The ability of cyp112 to hydroxylate the γ-lactone form of ga15 suggests that it may undergo further oxygenation in the final conversion of ga24 to ga9 .
Result of Action
The result of GA15’s action is the production of gibberellins, essential hormones in plants . These hormones regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Action Environment
The action of GA15 is influenced by environmental factors. Additionally, the acidic environment in cellular compartments can drive the equilibrium of the lactone state towards the active closed form .
properties
IUPAC Name |
(1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-8-20-9-12(11)4-5-13(20)19-7-3-6-18(2,17(23)24-10-19)15(19)14(20)16(21)22/h12-15H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCOJKLBLFWFNI-CXXOJBQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13744-18-8 | |
| Record name | Gibberellin A15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



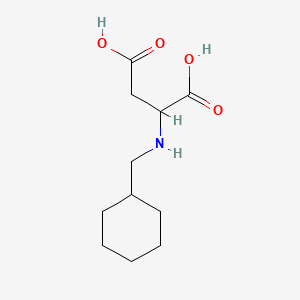
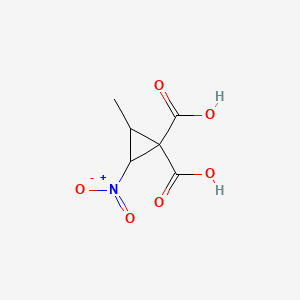

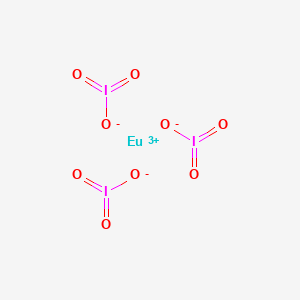
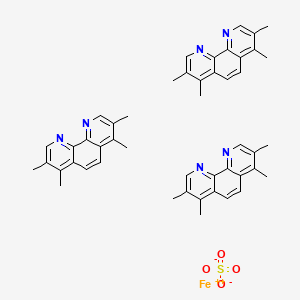

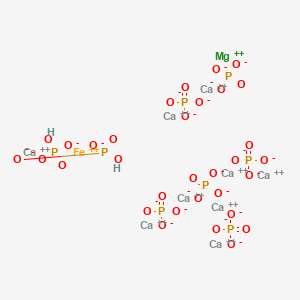
![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)
